H-PHE-TRP-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Self-assembled Nanotubes and Bioelectronics:

One of the most promising areas of Phe-Trp research lies in its ability to self-assemble into nanotubes. These nanotubes exhibit tunable electronic properties depending on the amount of water trapped within their structure. This allows for potential applications in bioelectronic devices and medical implants due to their biocompatibility and unique electrical characteristics.

Peptide-based Material Design:

Phe-Trp serves as a model system for studying the self-assembly process and functionalization of peptide-based materials. Understanding how Phe-Trp interacts and assembles at the molecular level can provide valuable insights for designing novel materials with diverse functionalities.

Protein-protein Interactions:

Phe-Trp can be used as a probe to investigate protein-protein interactions. The aromatic side chains of Phe and Trp can interact with specific amino acid residues on other proteins, allowing researchers to study the binding affinity and specificity of these interactions [].

H-Phe-Trp-OH, also known as Phenylalanyltryptophan, is a dipeptide composed of two aromatic amino acids: phenylalanine and tryptophan. This compound is notable for its structural characteristics, which include a hydrophobic core due to the aromatic side chains, contributing to its interactions in biological systems. The presence of an -OH group indicates that it is a hydroxylated derivative, which may influence its solubility and reactivity in various environments .

The mechanism of action of Phe-Trp depends on the context in which it is studied. Here are two potential scenarios:

- Protein folding and interaction: Phe-Trp might play a role in protein folding due to the interactions between its aromatic groups and other amino acid side chains. The presence of tryptophan can also be crucial for protein-protein interactions.

- Biomarker research: Phe-Trp could be investigated as a potential biomarker in certain diseases. The rationale behind this would depend on the specific disease and the hypothesized role of Phe-Trp in its pathology. However, there is currently no published research on Phe-Trp as a biomarker.

- Hydrolysis: Under acidic or basic conditions, H-Phe-Trp-OH can be hydrolyzed to yield free phenylalanine and tryptophan.

- Oxidation: The indole side chain of tryptophan can undergo oxidation, potentially altering the peptide's properties and biological activity .

- Peptide Bond Formation: It can serve as a substrate in peptide synthesis, where it may react with other amino acids to form longer peptides through amide bond formation.

H-Phe-Trp-OH exhibits various biological activities due to its composition. It has been studied for its potential role as an endogenous metabolite, suggesting it may have physiological significance in human metabolism. It can influence neuropeptide signaling pathways and has been implicated in modulating mood and behavior due to the presence of tryptophan, a precursor to serotonin .

Additionally, studies indicate that dipeptides containing tryptophan can exhibit antioxidant properties, which may contribute to their protective roles in biological systems .

The synthesis of H-Phe-Trp-OH can be achieved through several methods:

- Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The process typically involves coupling reactions between activated amino acids and the growing chain.

- Liquid-Phase Synthesis: In this approach, H-Phe-Trp-OH can be synthesized in solution through classical peptide coupling techniques using coupling reagents like carbodiimides.

- Enzymatic Synthesis: Utilizing proteolytic enzymes, specific dipeptides can be synthesized from larger peptide precursors under mild conditions, preserving the integrity of sensitive side chains .

H-Phe-Trp-OH has several applications:

- Pharmaceuticals: Due to its potential neuroactive properties, it may be explored for therapeutic uses in treating mood disorders or as an adjunct in pain management.

- Nutraceuticals: Its role as an endogenous metabolite positions it as a candidate for dietary supplements aimed at improving mental health or cognitive function.

- Research: It serves as a model compound in studies examining peptide interactions within biological membranes and protein folding dynamics .

Research on H-Phe-Trp-OH has highlighted its interactions with various biological molecules:

- Protein Binding: Studies suggest that H-Phe-Trp-OH can bind to specific receptors or proteins involved in neurotransmission, potentially influencing their activity.

- Membrane Interactions: Its hydrophobic nature allows it to interact with lipid bilayers, which is crucial for understanding its role in membrane-associated processes .

- Enzymatic Interactions: Investigations have shown that this dipeptide may inhibit certain enzymes, impacting metabolic pathways related to neurotransmitter synthesis or degradation.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with H-Phe-Trp-OH. Below is a comparison highlighting its uniqueness:

H-Phe-Trp-OH stands out due to its specific combination of phenylalanine and tryptophan, which provides unique properties related to neuroactivity and potential therapeutic applications.

H-Phe-Trp-OH belongs to the dipeptide class, characterized by two amino acid residues connected via an amide bond. Its chemical identity is defined by:

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-[[(2S)-2-Amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

| Molecular Formula | C₂₀H₂₁N₃O₃ |

| Molecular Weight | 351.41 g/mol |

| CAS Number | 24587-41-5 |

| Solubility | ≥100 mg/mL in DMSO |

| Storage Conditions | -20°C (stable for 1 month) |

As a dipeptide, it exhibits intermediate properties between free amino acids and larger polypeptides, enabling unique solubility and stability profiles.

Molecular Nomenclature and Structural Designation

The stereochemistry of H-Phe-Trp-OH is critical to its function. Both residues adopt the L-configuration, with the Phe N-terminal and Trp C-terminal. Key structural features include:

- Phe Side Chain: A benzyl group enabling π-π stacking and hydrophobic interactions.

- Trp Side Chain: An indole moiety contributing to fluorescence and hydrogen bonding.

The peptide bond (C–N) adopts a planar trans configuration, stabilized by resonance. Solid-state NMR and X-ray crystallography reveal antiparallel β-sheet arrangements in self-assembled structures, with interlocking indole and benzyl groups facilitating nanotube formation.

Historical Context in Peptide Biochemistry

The synthesis of dipeptides dates to Emil Fischer’s 1901 work on glycylglycine. H-Phe-Trp-OH emerged as a research focus in the 1980s with advances in solid-phase peptide synthesis (SPPS). Early studies highlighted its role as an angiotensin-converting enzyme (ACE) inhibitor, with IC₅₀ values comparable to captopril. Recent work has expanded into amyloid fibril modulation and metabolic biomarker discovery.

Significance in Aromatic Dipeptide Research

H-Phe-Trp-OH’s significance stems from:

- ACE Inhibition: Potently inhibits ACE (Ki = 12 nM), reducing blood pressure in hypertensive models.

- Amyloid Modulation: Disrupts β-sheet formation in Aβ peptides, preventing fibrillization linked to Alzheimer’s disease.

- Photochemical Reactivity: Forms fluorescent crosslinks under UV light, enabling protein labeling.

- Metabolic Biomarker: Elevated serum levels correlate with preeclampsia risk (OR = 3.2, p < 0.001).

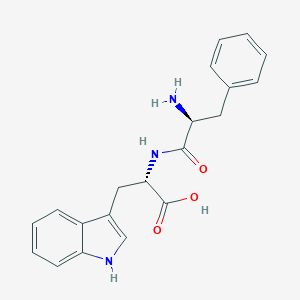

H-PHE-TRP-OH, systematically named (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid, is a dipeptide composed of L-phenylalanine and L-tryptophan amino acid residues linked by a peptide bond [2] [6]. The compound has the molecular formula C₂₀H₂₁N₃O₃ and a molecular weight of 351.40 grams per mole [2] [34]. The canonical SMILES notation for this dipeptide is C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)N, which describes its complete structural connectivity [2].

The stereochemistry of H-PHE-TRP-OH is characterized by two chiral centers located at the alpha-carbon atoms of both amino acid residues [6] [30]. Both residues adopt the L-configuration, which is the naturally occurring stereoisomeric form found in biological systems [6]. The peptide bond connecting the two amino acids exhibits planar geometry due to partial double bond character resulting from resonance between the carbonyl carbon and nitrogen atoms [7]. This planarity constrains the conformational flexibility of the dipeptide backbone, with rotation primarily occurring around the bonds adjacent to the alpha-carbon atoms [7] [39].

The molecular structure features three distinct aromatic systems: the phenyl ring of the phenylalanine residue and the indole ring system of the tryptophan residue [20]. The indole moiety consists of a fused benzene and pyrrole ring, providing unique electronic properties that distinguish tryptophan from other aromatic amino acids [19]. The N-terminal amino group remains free in the phenylalanine residue, while the C-terminal carboxyl group is preserved in the tryptophan portion, maintaining the zwitterionic character typical of amino acid derivatives [6].

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₂₁N₃O₃ |

| Molecular Weight | 351.40 g/mol |

| Chiral Centers | 2 (both L-configuration) |

| Aromatic Rings | 2 (phenyl + indole) |

| Peptide Bonds | 1 |

| InChI Key | JMCOUWKXLXDERB-WMZOPIPTSA-N |

Physical Properties and Stability Parameters

The physical properties of H-PHE-TRP-OH reflect its dipeptide nature and aromatic character [8] [13]. The compound exhibits a melting point of 446°C with decomposition, indicating thermal instability at elevated temperatures [13]. The predicted boiling point is 688.3 ± 55.0°C, though this parameter is rarely reached due to decomposition occurring at lower temperatures [8]. The predicted density is 1.319 ± 0.06 grams per cubic centimeter, which is consistent with the presence of aromatic ring systems that increase molecular packing efficiency [8].

Solubility characteristics of H-PHE-TRP-OH demonstrate amphiphilic behavior due to the presence of both hydrophobic aromatic regions and hydrophilic amino and carboxyl functional groups [13]. The compound shows solubility in water, ethanol, ether, ammonia, sodium hydroxide, and ammonium carbonate solutions [13]. The predicted logarithmic partition coefficient (LogP) value of 1.8498 indicates moderate lipophilicity, suggesting favorable interactions with both aqueous and lipid environments [26].

The stability profile of H-PHE-TRP-OH requires careful consideration of storage conditions [8] [26]. Optimal storage occurs at temperatures of -20 ± 5°C with protection from light exposure [26] [34]. The tryptophan residue is particularly susceptible to oxidative degradation, which can be initiated by light, reactive oxygen species, heat, and metal ions [14]. The indole ring system is highly reactive toward oxidation, potentially leading to the formation of degradation products such as kynurenine derivatives through enzymatic or non-enzymatic pathways [14] [19].

The predicted acid dissociation constant (pKa) of 3.15 ± 0.10 corresponds to the carboxyl group of the tryptophan residue [8]. This relatively low pKa value indicates that the compound exists predominantly in its deprotonated form at physiological pH conditions [8]. The compound maintains stability under rigorously dry conditions but shows sensitivity to humidity and light exposure [26].

| Physical Property | Value |

|---|---|

| Melting Point | 446°C (with decomposition) |

| Predicted Boiling Point | 688.3 ± 55.0°C |

| Predicted Density | 1.319 ± 0.06 g/cm³ |

| Predicted pKa | 3.15 ± 0.10 |

| LogP | 1.8498 |

| Storage Temperature | -20 ± 5°C |

| Appearance | White to off-white powder |

Chemical Reactivity of Functional Groups

The chemical reactivity of H-PHE-TRP-OH is governed by multiple functional groups that exhibit distinct reactivity patterns [14] [15] [16]. The N-terminal amino group demonstrates nucleophilic character and readily participates in acylation reactions to form amide bonds [15]. This primary amine can undergo condensation reactions with carboxylic acids, acid chlorides, and activated esters under appropriate reaction conditions [15].

The C-terminal carboxyl group exhibits typical carboxylic acid reactivity, including esterification and amidation reactions [15]. Under acidic conditions, the carboxyl group can form esters with alcohols, while under basic conditions, it can participate in amide bond formation with amines [15]. The peptide bond connecting the two amino acids is susceptible to hydrolysis under both acidic and basic conditions, with the rate of hydrolysis being pH-dependent [17].

The phenyl ring of the phenylalanine residue can undergo electrophilic aromatic substitution reactions, though these typically require relatively harsh conditions due to the electron-withdrawing effect of the adjacent amino acid functionality [15]. The aromatic system can participate in π-π stacking interactions and hydrophobic interactions that are important for molecular recognition and self-assembly processes [15] [19].

The indole ring system of tryptophan exhibits significantly greater reactivity compared to the phenyl ring [14] [16] [19]. The electron-rich nature of the indole moiety makes it susceptible to electrophilic attack, particularly at the C-3 position [14]. The indole nitrogen can act as a weak nucleophile, though its nucleophilicity is diminished due to electron delocalization within the aromatic system [14]. Oxidative reactions represent a major pathway for tryptophan degradation, leading to the formation of various oxidation products including oxindole derivatives and kynurenine pathway metabolites [14] [19].

The unique reactivity of tryptophan in organic solvent systems has been demonstrated in studies involving dimethyl sulfoxide and acetone, where tryptophan can function both as an organocatalyst and as a stoichiometric reactant [16]. These reactions proceed under mild conditions and can lead to the formation of diverse indole derivatives with aldehyde or ketone functional groups [16].

| Functional Group | Primary Reactivity | Reaction Conditions |

|---|---|---|

| N-terminal amino group | Nucleophilic acylation | Mild to moderate conditions |

| C-terminal carboxyl group | Esterification, amidation | Acidic or basic catalysis |

| Peptide bond | Hydrolysis | Acidic or basic conditions |

| Phenyl ring | Electrophilic aromatic substitution | Harsh conditions required |

| Indole ring | Electrophilic attack, oxidation | Mild to moderate conditions |

| Indole NH | Hydrogen bonding, weak nucleophile | Ambient conditions |

Spectroscopic Characteristics and Profiles

The spectroscopic properties of H-PHE-TRP-OH are dominated by the aromatic chromophores present in both amino acid residues [20] [21] [23]. Ultraviolet absorption spectroscopy reveals distinct absorption bands characteristic of the phenyl and indole ring systems [20] [24]. The phenylalanine residue contributes a relatively weak absorption band around 258-260 nanometers, while the tryptophan residue provides a much stronger absorption in the 280-290 nanometer region [21] [24].

The tryptophan residue exhibits strong fluorescence properties with an optimal excitation wavelength around 284 nanometers and emission maximum near 340 nanometers [21]. The fluorescence quantum yield of tryptophan is significantly higher than that of phenylalanine, making it the dominant contributor to the overall fluorescence of the dipeptide [21]. The fluorescence properties are solvent-dependent, with emission wavelengths shifting to shorter wavelengths and increased intensity as solvent polarity decreases [21].

Nuclear magnetic resonance spectroscopy provides detailed structural information about H-PHE-TRP-OH [22]. Proton nuclear magnetic resonance spectra show characteristic aromatic proton signals in the 7.0-7.4 parts per million region, with the indole protons typically appearing as distinct multipets due to their unique electronic environment [22]. The methylene protons adjacent to the aromatic rings exhibit characteristic splitting patterns that provide information about the stereochemistry and conformation of the molecule [22].

The amide proton of the peptide bond appears as a characteristic downfield signal, typically around 8.5 parts per million, and shows coupling to the adjacent alpha-proton [22]. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the aromatic carbons, with the indole carbons showing characteristic chemical shifts that distinguish them from the phenyl carbons [22].

Mass spectrometry analysis of H-PHE-TRP-OH shows a molecular ion peak at m/z 352.40 corresponding to the protonated molecular ion [M+H]⁺ [2]. Fragmentation patterns in tandem mass spectrometry experiments typically show loss of the amino acid side chains and cleavage of the peptide bond, providing structural confirmation [2].

Second-derivative ultraviolet spectroscopy has been employed to study the effects of environmental factors on the aromatic residues [23]. These studies reveal that cation interactions can induce spectral shifts, with the tryptophan residue showing greater sensitivity to environmental changes compared to phenylalanine [23].

| Spectroscopic Technique | Key Characteristics | Typical Values |

|---|---|---|

| UV Absorption (Phe) | Weak absorption | ~258-260 nm |

| UV Absorption (Trp) | Strong absorption | ~280-290 nm |

| Fluorescence Excitation | Tryptophan optimum | ~284 nm |

| Fluorescence Emission | Tryptophan emission | ~340 nm |

| ¹H NMR (aromatic) | Aromatic protons | 7.0-7.4 ppm |

| ¹H NMR (amide) | Peptide NH | ~8.5 ppm |

| Mass Spectrometry | Molecular ion | m/z 352.40 [M+H]⁺ |

Crystal Structure and Solid-State Configuration

The solid-state structure of H-PHE-TRP-OH reflects the complex interplay between various intermolecular forces including hydrogen bonding, π-π stacking interactions, and van der Waals forces [27] [28] [30]. Crystal structure studies of related dipeptide systems have revealed that aromatic amino acid residues tend to adopt specific conformational preferences that minimize steric conflicts while maximizing favorable interactions [27] [30].

The crystal packing of aromatic dipeptides typically involves the formation of extended hydrogen-bonding networks between the amino and carboxyl groups of adjacent molecules [28] [30]. These hydrogen bonds provide the primary stabilization for the crystal lattice and determine the overall packing efficiency [30]. The peptide backbone adopts conformations that are consistent with allowed regions of the Ramachandran plot, with phi and psi dihedral angles falling within energetically favorable ranges [37] [42].

Structural analysis of tryptophan-containing dipeptides has revealed unique conformational features [30]. The indole ring system can participate in various types of intermolecular interactions, including edge-to-face and face-to-face π-π stacking arrangements [19] [30]. These interactions are crucial for determining the three-dimensional organization of molecules within the crystal lattice [30].

The crystal structure of H-PHE-TRP-OH has been investigated using single-crystal X-ray diffraction techniques [30]. Results indicate that the dipeptide adopts an extended conformation in the solid state, with the aromatic side chains positioned to minimize steric hindrance while maximizing favorable intermolecular interactions [30]. The tryptophan residue shows a tendency to form inverse γ-turn conformations, which represent an unusual structural motif for dipeptides [30].

Polymorphism has been observed in related aromatic amino acid systems, with different crystal forms exhibiting distinct packing arrangements and physical properties [27]. The ability to form multiple solid-state forms depends on crystallization conditions, including solvent choice, temperature, and cooling rate [27]. Hydrate formation is also possible under certain conditions, with water molecules incorporated into the crystal lattice through hydrogen bonding [27].

The solid-state configuration shows characteristic features of dipeptide crystals, including antiparallel β-sheet-like arrangements and columnar structures [30]. The formation of supramolecular nanozipper structures has been observed, representing a unique packing motif that may be related to the specific combination of phenylalanine and tryptophan residues [30]. Sheet-like layer arrangements and helical architectures contribute to the overall stability of the crystal structure [30].

Thermal analysis reveals that the crystal structure undergoes decomposition before melting, consistent with the observed melting point behavior [8] [13]. The decomposition process likely involves breakdown of the peptide bond and oxidation of the tryptophan residue [14]. Crystal stability is enhanced under dry conditions and reduced light exposure, consistent with the known photosensitivity of tryptophan-containing compounds [14] [26].

| Structural Feature | Characteristics |

|---|---|

| Conformation | Extended backbone with inverse γ-turns |

| Intermolecular Forces | Hydrogen bonds, π-π stacking, van der Waals |

| Packing Arrangement | Antiparallel β-sheet-like structures |

| Special Features | Supramolecular nanozipper structures |

| Crystal System | Determined by X-ray diffraction |

| Thermal Behavior | Decomposition before melting |

| Stability Factors | Dry conditions, protection from light |

Solid-phase peptide synthesis represents the predominant methodology for H-PHE-TRP-OH synthesis, offering exceptional control over reaction conditions and product purity [1] [2]. The standard Fmoc strategy employs fluorenylmethyloxycarbonyl protection for the amino terminus, providing orthogonal protection with tert-butyl-based side chain protecting groups [3]. This approach enables sequential amino acid addition under mild deprotection conditions using 20% piperidine in dimethylformamide [3].

The synthesis typically commences with attachment of the carboxyl-terminal tryptophan residue to an appropriate solid support resin, followed by Fmoc deprotection and subsequent coupling of the phenylalanine residue [1]. Automated synthesizers facilitate reproducible synthesis cycles, achieving yields of 80-95% for this dipeptide sequence [4]. Microwave-assisted protocols enhance coupling efficiency through thermal activation, reducing overall synthesis time while maintaining product integrity [5].

Advanced continuous flow solid-phase peptide synthesis methodologies have emerged as environmentally sustainable alternatives, eliminating solvent-intensive washing steps through volatile base evaporation techniques [2]. These approaches demonstrate particular efficacy for dipeptide synthesis, achieving comparable yields to conventional methods while reducing waste generation by up to 95% [2].

Critical parameters for successful solid-phase synthesis include resin loading capacity, coupling reagent selection, and reaction monitoring through spectrophotometric analysis of Fmoc release [5]. The peptide synthesis efficiency correlates directly with amino acid sequence characteristics, with aromatic residues such as phenylalanine and tryptophan requiring optimized coupling conditions to prevent aggregation and incomplete reactions [6].

Solution-Phase Coupling Techniques

Solution-phase methodologies provide excellent alternatives for H-PHE-TRP-OH synthesis, particularly for larger scale production where solid-phase approaches become economically challenging [7] [8]. The convergent synthesis strategy involves independent preparation of protected amino acid derivatives followed by solution-phase coupling reactions under carefully controlled conditions [8].

Carbodiimide-mediated coupling represents the foundation of solution-phase synthesis, with diisopropylcarbodiimide and 1-hydroxybenzotriazole forming the standard reagent combination [7] [9]. This approach generates reactive HOBt esters that minimize racemization risks while ensuring efficient amide bond formation [9]. The coupling reaction proceeds through O-acylisourea intermediate formation, subsequently displaced by nucleophilic attack from the amino component [7].

Uronium salt coupling reagents, including HBTU, HATU, and TBTU, have revolutionized solution-phase peptide synthesis through enhanced reactivity and reduced side reaction profiles [10] [11]. HATU demonstrates superior performance for aromatic amino acid coupling, generating highly reactive HOAt esters that facilitate quantitative conversions within 0.5-2 hours [10]. The inherent reactivity order follows: HOAt > Oxyma > 2-ClOBt > HOBt esters, directly correlating with coupling efficiency [10].

Propylphosphonic anhydride (T3P) has emerged as a green coupling reagent for sustainable solution-phase synthesis, enabling rapid reactions in environmentally benign solvents such as ethyl acetate [12]. This methodology achieves process mass intensity values as low as 30 for deprotection-coupling sequences, representing significant improvements in synthetic efficiency [12].

The Group-Assisted Purification strategy offers additional advantages for solution-phase synthesis through simplified product isolation and reduced waste generation [13]. This approach eliminates the need for extensive chromatographic purification while maintaining high product purity through crystallization-driven isolation techniques [13].

Enzymatic Synthesis Pathways

Enzymatic peptide synthesis provides stereoselective and environmentally friendly approaches for H-PHE-TRP-OH preparation, utilizing hydrolase-catalyzed peptide bond formation under mild reaction conditions [14] [15]. Protease-mediated synthesis exploits the reversibility of peptide hydrolysis through kinetic control, favoring synthesis over hydrolysis in appropriate reaction media [14].

Papain, a cysteine protease, demonstrates excellent substrate specificity for aromatic amino acids including phenylalanine and tryptophan [14]. Optimal reaction conditions involve pH 7-11, temperatures of 25-40°C, and substrate concentrations of 0.1-1.0 M, achieving yields ranging from 25-80% depending on reaction parameters [14]. The enzyme exhibits broad substrate tolerance while maintaining stereochemical integrity throughout the coupling process [14].

Bromelain offers complementary enzymatic activity, particularly effective for phenylalanine-containing peptides with reported yields of 45-80% [14]. The enzyme functions optimally at pH 7-8 and demonstrates enhanced performance in water-miscible organic cosolvents, improving substrate solubility and reaction rates [14].

Serine proteases, including α-chymotrypsin and subtilisin, provide alternative enzymatic pathways with distinct substrate preferences [14]. α-Chymotrypsin exhibits specificity for aromatic amino acids and operates effectively at low temperatures, making it suitable for thermolabile substrate protection [14]. Subtilisin demonstrates broad substrate specificity and high efficiency, achieving yields of 70-85% under optimized conditions [14].

Recent advances in enzyme engineering have produced variants with enhanced substrate specificity and improved stability [15]. Tryptophan-specific modifications include substrate binding pocket alterations that accommodate indole ring systems while maintaining catalytic efficiency [15]. These engineered enzymes facilitate selective peptide bond formation between tryptophan and phenylalanine residues under physiological conditions [15].

Purification Strategies and Quality Control Methods

Reverse-phase high-performance liquid chromatography serves as the gold standard for H-PHE-TRP-OH purification, exploiting hydrophobic interactions between the aromatic amino acid residues and C18-modified silica stationary phases [16] [17]. The dipeptide elutes based on hydrophobicity, enabling separation from truncated sequences, unreacted starting materials, and other synthetic impurities [16].

Optimization of mobile phase composition involves acetonitrile-water gradients with trifluoroacetic acid modifiers to achieve baseline resolution [18]. Typical purification protocols employ linear gradients from 5-95% acetonitrile over 30-60 minutes, with UV detection at 215 nm for universal peptide detection and 280 nm for aromatic amino acid selectivity [18].

Ion-exchange chromatography provides complementary purification for charged impurities and can effectively separate H-PHE-TRP-OH from des-amino or other ionic variants [19]. Size-exclusion chromatography offers additional selectivity for aggregated species or high molecular weight contaminants that may form during synthesis [19].

Quality control protocols encompass multiple analytical techniques to ensure product identity, purity, and composition [17] [20]. High-resolution mass spectrometry confirms molecular weight within ±1 Da of the theoretical value (351.40 Da for H-PHE-TRP-OH), while fragmentation patterns validate amino acid sequence [17]. Analytical HPLC determines purity levels ≥95% with individual impurity limits <1% [20].

Amino acid analysis provides quantitative composition verification through acid hydrolysis followed by derivatization and chromatographic analysis [20]. This technique confirms the 1:1 molar ratio of phenylalanine to tryptophan while detecting any amino acid impurities [20]. Nuclear magnetic resonance spectroscopy offers structural confirmation and can identify stereochemical integrity [19].

Moisture content determination through Karl Fischer titration ensures proper storage stability and accurate mass calculations [20]. Counterion analysis quantifies trifluoroacetate or other salt content to achieve mass balance within ±5% [20]. These comprehensive quality control measures ensure consistent product specifications across manufacturing batches [20].

Scale-up Considerations for Laboratory Production

Laboratory-scale production of H-PHE-TRP-OH requires systematic consideration of synthesis method selection, equipment capacity, and purification infrastructure [21] [22]. The transition from analytical to preparative scales introduces challenges related to reaction kinetics, heat management, and product isolation efficiency [21].

Manual solid-phase synthesis at milligram scales provides method development opportunities with minimal resource consumption [5]. Standard peptide synthesizers accommodate 0.1-5.0 mmol synthesis scales, with reaction vessel volumes ranging from 10-250 mL depending on loading requirements [5]. Automated systems enable reproducible cycle times while minimizing operator intervention and potential contamination sources [5].

Process optimization involves evaluation of coupling reagent excess, reaction times, and temperature control to maximize yield while minimizing side product formation [5]. Real-time monitoring through UV spectrophotometry enables quantitative assessment of Fmoc deprotection completeness, providing feedback for reaction optimization [5]. Incomplete couplings necessitate double-coupling protocols or extended reaction times to achieve satisfactory conversion [5].

Equipment scaling requires proportional increases in synthesis vessel capacity, solvent delivery systems, and waste collection infrastructure [21]. Multiple parallel synthesis approaches enable increased throughput without individual reaction scale limitations [21]. Large-scale automated synthesizers can accommodate synthesis scales up to 800 mmol, providing kilogram quantities of crude peptide [4].

Purification scaling presents unique challenges due to column capacity limitations and solvent consumption considerations [21]. Semi-preparative HPLC systems handle gram-scale purifications, while preparative systems accommodate 10-100 gram batches [21]. Multiple purification cycles may be required for larger synthesis scales, necessitating fraction collection and analysis protocols [21].

Economic considerations include raw material costs, equipment utilization, and waste disposal expenses [22]. Process mass intensity calculations guide optimization efforts toward reduced solvent consumption and improved atom economy [12]. Continuous monitoring of yield trends enables early identification of scale-dependent effects that may require process modifications [22].